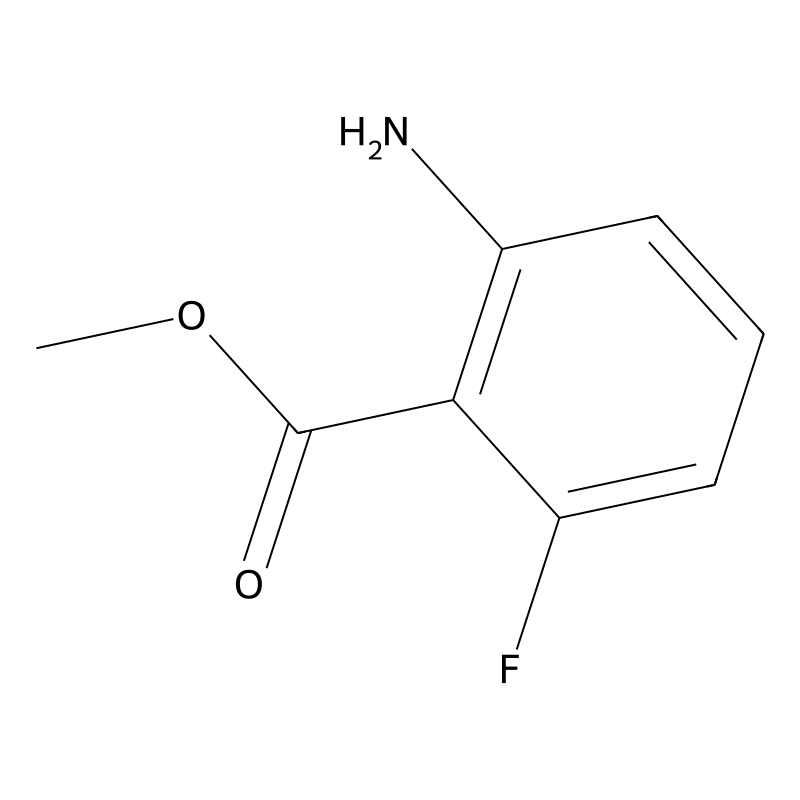

Methyl 2-amino-6-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-6-fluorobenzoate is an organic compound with the molecular formula . It features a methyl ester group attached to an amino group and a fluorine atom on the benzene ring. This compound is characterized by its moderate solubility in organic solvents and its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups.

Availability and Use

Potential Applications

Due to the presence of a carboxylic acid ester group and an amine group, methyl 2-amino-6-fluorobenzoate could be a potential building block for more complex molecules. In chemistry, carboxylic acid esters and amines are functional groups that can participate in various reactions to create new carbon-carbon bonds and other linkages [, ].

Here are some examples of areas where this type of molecule might be used in research:

- Medicinal Chemistry: Fluorine substitution is a common technique in medicinal chemistry to modify the properties of drug molecules []. Methyl 2-amino-6-fluorobenzoate could be a starting material for the synthesis of new potential drugs.

- Material Science: Carboxylic acid esters and amines are useful functional groups for creating new polymers with specific properties [, ]. Methyl 2-amino-6-fluorobenzoate could be used as a building block in the development of new materials.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-6-fluorobenzoic acid.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

- Reduction Reactions: The nitro group, if present, can be reduced to an amine, modifying the compound's reactivity and properties.

Research indicates that methyl 2-amino-6-fluorobenzoate exhibits biological activity, particularly in pharmacological contexts. It has been studied for its potential neuroleptic effects, similar to other compounds in its class. The presence of the amino and fluorine groups enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .

Methyl 2-amino-6-fluorobenzoate can be synthesized through various methods, including:

- Direct Esterification: Reacting 2-amino-6-fluorobenzoic acid with methanol in the presence of an acid catalyst.

- Nucleophilic Aromatic Substitution: Using a suitable fluorinated precursor and a nucleophile to introduce the amino group.

- Reduction of Nitro Compounds: Starting from nitro derivatives and reducing them to obtain the desired amino compound followed by esterification.

The applications of methyl 2-amino-6-fluorobenzoate are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with neuroleptic activity.

- Agrochemicals: Its unique structure allows it to be explored as a potential pesticide or herbicide.

- Material Science: Used in the development of organic light-emitting diodes due to its electronic properties.

Methyl 2-amino-6-fluorobenzoate shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-amino-5-bromobenzoate | Similar amino and ester functional groups | Contains bromine instead of fluorine |

| Methyl 3-amino-4-fluorobenzoate | Different position of amino and fluorine groups | Potentially different biological activity |

| Methyl 2-amino-4-chlorobenzoate | Chlorine atom instead of fluorine | Varying reactivity due to halogen nature |

| Methyl 4-amino-2-fluorobenzoate | Amino group at para position | Different steric effects on reactivity |

Methyl 2-amino-6-fluorobenzoate is unique due to its specific combination of functional groups, which may enhance its biological activity compared to similar compounds.

The development of methyl 2-amino-6-fluorobenzoate is rooted in advances in fluorinated aromatic chemistry during the late 20th century. Early synthetic routes focused on nitration and halogenation of benzoic acid derivatives, but challenges in regioselective fluorination limited scalability. The compound gained prominence with the advent of catalytic methods using palladium and aluminum-based catalysts, which improved yields and purity. Key milestones include its use in synthesizing neuroleptic agents, as demonstrated by the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl)acetyl chloride to form intermediates for antipsychotic drugs. Patent literature from the 2000s further solidified its role in industrial applications, particularly in agrochemical and pharmaceutical intermediates.

Significance in Fluorinated Aromatic Chemistry

Fluorine’s electronegativity and small atomic radius impart unique properties to aromatic systems, such as enhanced metabolic stability and altered electronic profiles. Methyl 2-amino-6-fluorobenzoate exemplifies these advantages:

- Solubility: Fluorination increases solubility in organic solvents (e.g., THF, dichloromethane), facilitating reactions in non-polar media.

- Electronic Effects: The fluorine atom at the 6-position withdraws electron density, activating the aromatic ring for electrophilic substitution at the 4-position.

- Biological Relevance: Fluorinated aromatics are prevalent in FDA-approved drugs, and this compound serves as a precursor for bioactive molecules, including benzoxazinones and benzamides.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.15 g/mol | |

| Boiling Point | 266.6°C at 760 mmHg | |

| Density | 1.264 g/cm³ | |

| Refractive Index | 1.544 |

Classification within Benzoate Derivatives

Methyl 2-amino-6-fluorobenzoate belongs to the benzoate ester family, distinguished by its substitution pattern:

- Core Structure: A methyl ester of 2-aminobenzoic acid (anthranilic acid) with a fluorine substituent.

- Functional Groups: The amino group (-NH₂) enables nucleophilic reactions, while the ester (-COOCH₃) allows hydrolysis or transesterification.

- Comparative Analysis: Unlike simpler benzoates (e.g., methyl benzoate), its fluorine and amino groups enable diverse reactivity, such as participation in Friedel-Crafts alkylation and Suzuki-Miyaura coupling.

Relationship to Anthranilic Acid Esters Family

Anthranilic acid (2-aminobenzoic acid) esters are pivotal in synthesizing heterocycles like quinazolines and benzodiazepines. Methyl 2-amino-6-fluorobenzoate expands this family by introducing fluorine, which:

- Modifies Reactivity: Fluorine’s electron-withdrawing effect directs electrophilic attacks to specific ring positions, enabling regioselective synthesis of fused heterocycles.

- Enhances Bioactivity: Fluorinated anthranilates are intermediates in antivirals and anti-inflammatory agents, as seen in derivatives like 6-fluoropicene.

- Synthetic Versatility: The compound is synthesized via esterification of 2-amino-6-fluorobenzoic acid, often using methanol and acid catalysts.

Table 2: Synthetic Routes to Methyl 2-Amino-6-Fluorobenzoate

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Esterification | 2-Amino-6-fluorobenzoic acid, methanol, H₂SO₄ | 85% | |

| Nitration/Halogenation | HNO₃, HF, methyl benzoate | 60% | |

| Catalytic Cyclization | Pd(II)/Al(III) catalysts | 75% |

Methyl 2-amino-6-fluorobenzoate possesses the molecular formula C₈H₈FNO₂, representing a compact aromatic ester with strategic halogen and amino substitution [1] [2] [3]. The compound exhibits a molecular weight of 169.155 grams per mole, with a precise monoisotopic mass of 169.053907 daltons [3] [4]. This molecular mass specification reflects the incorporation of one fluorine atom (18.998 atomic mass units), one nitrogen atom from the amino functional group, and two oxygen atoms associated with the ester functionality [1] [2].

The exact mass determination reveals critical information about the compound's elemental composition, with the heavy atom count totaling twelve non-hydrogen atoms distributed across the aromatic benzene ring, the ester linkage, and the substituent groups [3]. The molecular complexity score of 145 indicates a moderately complex organic structure with multiple functional groups and substitution patterns that contribute to its unique chemical properties [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈FNO₂ | [1] [2] [3] |

| Molecular Weight | 169.155 g/mol | [1] [2] [3] |

| Exact Mass | 169.053907 Da | [3] |

| Monoisotopic Mass | 169.053907 Da | [3] |

| Heavy Atom Count | 12 | [3] |

| Molecular Complexity | 145 | [3] |

The vapor pressure characteristics indicate a value of 0.00857 millimeters of mercury at 25 degrees Celsius, suggesting relatively low volatility under standard conditions [4]. The compound demonstrates a calculated density of 1.264 grams per cubic centimeter, which reflects the presence of the fluorine substituent and the overall molecular packing in the solid state [4].

Structural Features and Functional Groups

Methyl 2-amino-6-fluorobenzoate contains three distinct functional groups arranged on a benzene ring scaffold, creating a substituted aromatic ester with specific electronic and steric properties [1] [3]. The primary structural feature consists of a benzoate ester functional group, where the carboxylic acid has been converted to its methyl ester through esterification [5] [6]. This ester functionality exhibits characteristic properties including a carbonyl carbon in sp² hybridization with trigonal planar geometry, and an alkoxy oxygen demonstrating sp³ hybridization with bent local geometry [5].

The amino functional group (-NH₂) occupies the 2-position relative to the carboxyl carbon, establishing this compound as a derivative of anthranilic acid [3] [7]. This amino group serves as a hydrogen bond donor with a count of one, contributing to the compound's potential for intermolecular interactions and crystal packing arrangements [3] [8]. The positioning of the amino group creates an ortho relationship with the ester functionality, enabling potential intramolecular hydrogen bonding interactions [8].

The fluorine atom, positioned at the 6-position of the benzene ring, introduces significant electronic effects due to its high electronegativity and small atomic radius [9] [10]. This fluorine substitution creates a meta relationship with the amino group and an ortho relationship with the ester carbonyl carbon [3]. The presence of fluorine dramatically alters the electronic distribution within the aromatic system, affecting both the electron density and the chemical reactivity of adjacent positions [9] [10].

The aromatic benzene ring serves as the central structural framework, with the substitution pattern creating a 1,2,6-trisubstituted benzene derivative [3]. The electron-withdrawing nature of both the ester carbonyl and the fluorine atom, combined with the electron-donating character of the amino group, establishes a complex electronic environment that influences the compound's spectroscopic properties and chemical behavior [9] [10].

| Functional Group | Position | Electronic Effect | Hydrogen Bonding |

|---|---|---|---|

| Ester (-COOMe) | 1-position | Electron-withdrawing | Acceptor (C=O, C-O) |

| Amino (-NH₂) | 2-position | Electron-donating | Donor |

| Fluorine (-F) | 6-position | Electron-withdrawing | Weak acceptor |

The molecular architecture exhibits a topological polar surface area of 55.1 square angstroms, indicating moderate polarity that affects solubility and permeability characteristics [3]. The rotatable bond count of two corresponds to the ester linkage and the connection between the aromatic ring and the ester group, providing limited conformational flexibility [3].

International Union of Pure and Applied Chemistry and Alternative Nomenclature Systems

The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as methyl 2-amino-6-fluorobenzoate, following the standard conventions for substituted benzoic acid esters [2] [3]. This naming system identifies the parent benzoic acid structure, specifies the positions of the amino and fluorine substituents using numerical locants, and indicates the methyl esterification of the carboxyl group [2] [3].

The Chemical Abstracts Service employs the index name "Benzoic acid, 2-amino-6-fluoro-, methyl ester," which follows their systematic approach of listing the parent acid first, followed by substituent descriptions and modification indicators [3]. This nomenclature system provides unambiguous identification within chemical databases and literature searches [3].

Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different structural aspects [3] [11]. The designation "methyl 6-fluoroanthranilate" highlights its relationship to anthranilic acid (2-aminobenzoic acid) with fluorine substitution [3] [7]. This naming convention proves particularly useful in biochemical and pharmaceutical contexts where the anthranilate framework carries specific biological significance [7].

| Nomenclature System | Name | Context |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | methyl 2-amino-6-fluorobenzoate | Official chemical nomenclature |

| International Union of Pure and Applied Chemistry Preferred | methyl 2-amino-6-fluorobenzoate | Standard designation |

| Chemical Abstracts Index | Benzoic acid, 2-amino-6-fluoro-, methyl ester | Database registration |

| Common Name | methyl 6-fluoroanthranilate | Biochemical usage |

| Descriptive Name | 2-amino-6-fluoro-benzoic acid methyl ester | Extended systematic form |

The European Community number 874-920-3 provides regulatory identification within European chemical classification systems [11]. The compound also possesses the Molecular Design Limited database number MFCD01763810, facilitating cross-referencing in computational chemistry databases [1] [2].

International chemical identifier systems utilize the International Chemical Identifier string "InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3" to provide a standardized machine-readable representation [2] [3]. The corresponding International Chemical Identifier Key "VKJYAPKCOSGXAD-UHFFFAOYSA-N" serves as a shortened identifier for database searches and chemical informatics applications [2] [3].

Stereochemistry and Conformational Analysis

Methyl 2-amino-6-fluorobenzoate exists as a single constitutional isomer with no chiral centers, eliminating the possibility of optical isomerism [3]. The planar aromatic ring system restricts the formation of geometric isomers, while the substitution pattern creates a defined three-dimensional molecular architecture [3] [12].

The conformational behavior of this compound centers primarily around the rotation of the ester functional group relative to the aromatic ring plane [13] [14]. Computational studies on related fluorinated aromatic compounds demonstrate that the ester group can adopt various conformational arrangements through rotation about the carbon-carbon bond connecting the carbonyl carbon to the benzene ring [13] [14]. The energy barriers for these rotations typically range from 8 to 15 kilojoules per mole for similar benzoate esters [13].

The presence of the fluorine atom at the 6-position introduces specific conformational constraints through electronic interactions with the nearby ester functionality [15] [9]. Fluorine substitution in aromatic systems has been shown to influence conformational preferences through both steric and electronic effects, with the highly electronegative fluorine atom affecting the electron distribution in adjacent molecular regions [9] [10].

Intramolecular hydrogen bonding potential exists between the amino group at the 2-position and the ester carbonyl oxygen, creating a stabilizing six-membered chelate ring [8] [16]. This type of hydrogen bonding interaction, commonly observed in anthranilate derivatives, can stabilize specific conformational arrangements and influence the overall molecular geometry [8] [16]. The hydrogen bonding interaction typically exhibits distances between 1.9 and 2.1 angstroms with angles approaching linearity [8].

| Conformational Feature | Energy Range (kJ/mol) | Structural Impact |

|---|---|---|

| Ester rotation | 8-15 | Variable planarity |

| Intramolecular NH···O=C | 5-10 | Ring stabilization |

| Fluorine electronic effects | 3-8 | Electronic redistribution |

The molecular dynamics of methyl 2-amino-6-fluorobenzoate involve restricted rotation around the ester linkage, with the aromatic ring and ester functionality preferentially adopting coplanar or near-coplanar arrangements to maximize conjugation [13] [14]. Deviations from planarity result in decreased overlap between the aromatic π-system and the ester carbonyl, leading to higher energy conformations [14].

Temperature-dependent conformational equilibria demonstrate that multiple rotameric forms may coexist at ambient conditions, with interconversion occurring on timescales accessible to nuclear magnetic resonance spectroscopy [13] [14]. The activation energies for conformational interconversion fall within ranges typical for aromatic ester compounds, allowing rapid equilibration between conformational states under normal laboratory conditions [13] [14].